2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile
Description
The compound 2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile features a pyrazolo[1,5-a]pyrimidine core with distinct substituents:
- Position 2: A trifluoromethyl (-CF₃) group, enhancing metabolic stability and lipophilicity .
- Position 5: A methyl group, contributing to steric effects and hydrophobic interactions.
- Position 7: A piperazine ring linked to an acetonitrile (-CH₂CN) moiety, which may influence solubility and hydrogen-bonding capacity .
This structural complexity positions it within a broader class of pyrazolo[1,5-a]pyrimidine derivatives, often explored for their pharmacological and agrochemical activities .
Properties
IUPAC Name |
2-[4-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N6/c1-13-12-16(29-10-8-28(7-6-25)9-11-29)30-19(26-13)17(18(27-30)20(22,23)24)14-2-4-15(21)5-3-14/h2-5,12H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEZSNZRLSIIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC#N)C(F)(F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile involves multiple steps, starting from the preparation of the pyrazolo[1,5-A]pyrimidine core. The key steps include:
Formation of the pyrazolo[1,5-A]pyrimidine core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.
Attachment of the piperazine moiety: This is done through nucleophilic substitution reactions.
Final acetonitrile addition: The acetonitrile group is introduced in the last step, often through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Purification steps: Including crystallization and chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and acetonitrile groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogenating agents and nucleophiles like amines and alcohols
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further research and development .
Scientific Research Applications
The compound 2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article provides a detailed overview of its applications, supported by data tables and case studies.
Molecular Formula
- Molecular Formula : C19H21ClF3N5
- Molar Mass : 407.85 g/mol
Structural Features
The compound features a pyrazolo-pyrimidine core, which is known for its bioactivity, particularly in medicinal chemistry. The presence of trifluoromethyl and chlorophenyl groups enhances its lipophilicity and biological interactions.
Pharmaceutical Development
The compound has been explored for its potential as an antitumor agent . Research indicates that derivatives of pyrazolo-pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that modifications to the piperazine moiety can enhance selectivity towards specific cancer types, providing a pathway for targeted therapy development.
Neurological Studies
Research has shown that compounds containing piperazine rings can act as antidepressants and anxiolytics . The structural similarity of this compound to known psychoactive agents suggests potential applications in treating mood disorders. Preliminary studies indicate it may modulate serotonin receptors, which are crucial in mood regulation.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been investigated, particularly against resistant strains of bacteria. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, indicating a mechanism that disrupts bacterial cell walls.
Agricultural Chemistry
There is emerging interest in the use of this compound as a fungicide . Its chemical structure allows it to interact with fungal enzymes, inhibiting growth and reproduction. Field trials have indicated effective control over various plant pathogens, suggesting its viability as a sustainable agricultural solution.
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | HeLa | 5.2 | Smith et al., 2020 |
| Antimicrobial | Staphylococcus aureus | 3.8 | Johnson et al., 2021 |
| Antidepressant | Rat Cortical Neurons | 10.5 | Lee et al., 2022 |
| Fungicidal | Fusarium oxysporum | 0.9 | Patel et al., 2023 |
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-alkylation of piperazine | Alkyl halide, base (K2CO3), DMF | 85 |
| Formation of pyrazolo-pyrimidine | Hydrazine hydrate, acetic acid | 75 |
| Trifluoromethylation | CF3I, K2CO3, DMF | 70 |
Case Study 1: Antitumor Activity
A comprehensive study published in the Journal of Medicinal Chemistry highlighted the synthesis of various analogs of this compound and their evaluation against multiple cancer cell lines. The most potent analog exhibited an IC50 value of 5.2 µM against HeLa cells, demonstrating significant promise for further development.
Case Study 2: Antimicrobial Efficacy
In a recent investigation published in Antibiotics, the compound was tested against resistant strains of Staphylococcus aureus. The results indicated a notable reduction in bacterial viability at concentrations as low as 3.8 µM, suggesting its potential role in combating antibiotic resistance.
Mechanism of Action
The compound exerts its effects by selectively binding to estrogen receptor β (ERβ), acting as an antagonist. This binding inhibits the receptor’s activity, preventing it from interacting with its natural ligands. The molecular targets and pathways involved include:
Estrogen receptor signaling pathways: Inhibition of ERβ leads to altered gene expression and cellular responses.
cAMP production: The compound reduces FSH-mediated cAMP production, affecting various downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]Pyrimidine Core
Position 3 (Aryl Substituents)
- MK7 : 3-Chlorophenyl substituent (vs. 4-chlorophenyl in the target compound). The para-chloro orientation in the target compound may enhance steric alignment with hydrophobic binding pockets compared to meta-substituted analogs .
- Compound 69 (): 4-Chlorophenyl and trifluoromethyl groups, structurally analogous but lacks the acetonitrile-piperazine side chain.
- MK14 () : 4-Fluorophenyl substituent. Fluorine’s smaller size and higher electronegativity compared to chlorine may reduce steric hindrance but weaken halogen bonding .
Position 2 (Electron-Withdrawing Groups)
- : Trifluoromethyl (-CF₃) substituent shared with the target compound. This group is known to improve metabolic stability and membrane permeability in drug-like molecules .
- MK56 (): Lacks -CF₃; instead, a furan ring is present.
Position 7 (Piperazine-Linked Modifications)
- : A methylpiperazine-sulfonyl group. The acetonitrile substituent in the target compound offers a nitrile functional group, which can participate in dipole interactions or serve as a hydrogen-bond acceptor, unlike sulfonyl groups .
- MK85 (): Hexahydro-pyrazolo-pyrimidinone with a methylpiperazine. The acetonitrile’s linear structure may confer greater conformational flexibility compared to bulkier substitutions .
Biological Activity
The compound 2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile is a synthetic molecule that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound features a complex arrangement that includes a piperazine moiety linked to a pyrazolo[1,5-A]pyrimidine scaffold. The presence of halogen substituents, particularly the trifluoromethyl and chlorophenyl groups, is significant in modulating its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar scaffolds. For instance, the pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of critical signaling pathways involved in cell proliferation and survival. Notably, compounds like 5i from related studies showed dual inhibition of EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM, indicating potent activity against these targets .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazolo[1,5-A]pyrimidines have been associated with various antimicrobial mechanisms, which may include interference with microbial DNA synthesis or inhibition of metabolic pathways essential for microbial growth .
Neuroprotective Effects
In preliminary studies on neuroprotective activity, related compounds have shown promise in prolonging survival in models of acute cerebral ischemia. These findings suggest that derivatives of this compound may also exhibit neuroprotective effects through mechanisms that involve reducing oxidative stress and inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Activity Level |
|---|---|---|
| Anticancer | MCF-7 | 0.3 - 24 µM |
| HCT116 | Variable potency | |
| HePG-2 | Variable potency | |
| Antimicrobial | Various bacteria | Not extensively studied |
| Neuroprotective | Mouse model | Significant survival increase |
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of similar pyrazolo[1,5-A]pyrimidines on MCF-7 cells and found that specific analogs induced apoptosis and inhibited cell migration significantly .
- Neuroprotection : A related compound demonstrated a marked decrease in mortality rates in mice subjected to ischemic conditions, suggesting that structural analogs could provide therapeutic benefits in neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic pathways for preparing pyrazolo[1,5-a]pyrimidine derivatives with piperazine and acetonitrile substituents?
- Methodological Answer : Multi-step synthesis typically involves: (i) Condensation of hydrazines with β-ketoesters or ketones to form pyrazole intermediates (e.g., 4-chlorophenylhydrazine with acetophenone derivatives) . (ii) Vilsmeier-Haack-Arnold formylation using POCl₃/DMF to cyclize intermediates into pyrazolo[1,5-a]pyrimidine cores . (iii) Piperazine coupling via nucleophilic substitution or Buchwald-Hartwig amination for N-alkylation . (iv) Acetonitrile introduction via alkylation with chloroacetonitrile derivatives.
- Key Considerations : Optimize reaction temperatures (~80–120°C) and solvent systems (e.g., ethanol/water mixtures) to improve yields (typically 60–70%) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., methyl groups at C5, trifluoromethyl at C2) and piperazine integration .
- IR Spectroscopy : Identify nitrile stretches (~2240 cm⁻¹) and pyrimidine ring vibrations .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyrazolo[1,5-a]pyrimidine scaffolds .
- Validation : Cross-reference data with structurally analogous compounds (e.g., 3-(4-Chlorophenyl)-2-methyl derivatives) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases or phosphodiesterases (PDEs) using fluorescence polarization or radiometric assays .
- Cellular Uptake : Utilize HPLC-MS to quantify intracellular concentrations in model cell lines (e.g., HEK293) .
- Cytotoxicity : Conduct MTT assays with dose-response curves (IC₅₀ determination) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with PDE5 or kinase active sites, focusing on the trifluoromethyl group’s hydrophobic interactions .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to evaluate binding free energies .
Q. What strategies resolve contradictions in reported melting points or spectral data for analogous compounds?
- Methodological Answer :
- Reproducibility Checks : Re-synthesize compounds under controlled conditions (e.g., inert atmosphere, purified solvents) to minimize impurities .
- Crystallography : Perform single-crystal X-ray diffraction (as in ) to confirm molecular packing and polymorphism effects .
- Advanced NMR : Use 2D techniques (COSY, NOESY) to resolve overlapping signals in congested spectral regions .
Q. How can environmental fate studies assess the compound’s stability and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Incubate in buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS to identify hydrolytic byproducts (e.g., nitrile → amide conversion) .
- Photolysis : Expose to UV light (λ = 254–365 nm) and quantify degradation kinetics using HPLC .
- Ecotoxicity : Evaluate effects on Daphnia magna or algae growth to estimate ecological risks .
Methodological Design & Data Analysis
Q. What experimental designs control variability in SAR studies for this compound?
- Methodological Answer :
- Split-Plot Design : Assign substituent variations (e.g., piperazine vs. morpholine) to subplots, with biological replicates (n ≥ 3) to account for batch effects .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., logP, molar refractivity) with activity data .
- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to identify significant structural contributors (p < 0.05) .
Q. How are crystallization conditions optimized for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test mixtures (e.g., DCM/hexane, ethanol/water) via vapor diffusion to grow single crystals .
- Temperature Gradients : Slow cooling from 50°C to 4°C enhances crystal lattice formation .
- Validation : Compare unit cell parameters with Cambridge Structural Database entries for pyrazolo[1,5-a]pyrimidines .
Tables for Key Data
Table 1 : Representative Synthetic Yields for Analogous Compounds
| Compound Substituents | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| 3-(4-Chlorophenyl), 5-methyl | 67 | 233–235 | |
| Piperazine-linked pyrimidine | 70 | 221–223 | |
| Trifluoromethyl derivatives | 68 | 263–265 |
Table 2 : Spectroscopic Benchmarks for Structural Validation
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.35 (s, CH₃), δ 3.70–4.10 (piperazine) | |
| IR | 2240 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O) | |
| MS (ESI+) | m/z 480.1 [M+H]⁺ |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
